Verbascotetraose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

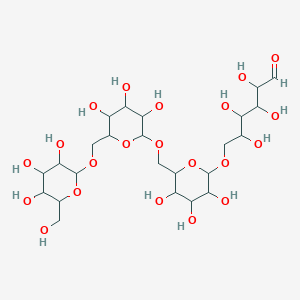

Verbascotetraose is an oligosaccharide belonging to the raffinose family of carbohydrates (RFOs), characterized by its tetra-saccharide structure composed of α-galactosyl residues linked to a sucrose core. It is naturally found in plant roots, notably in Lantana camara (五色梅根) and related species, where it coexists with other oligosaccharides such as verbascose, ajugose, and lantanose . Structurally, this compound consists of a galactose-galactose-galactose-glucose backbone, with α(1→6) glycosidic linkages between galactose units and a terminal glucose moiety . Its resistance to enzymatic hydrolysis in the small intestine makes it a candidate for prebiotic applications, as it can reach the colon intact to modulate gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verbascotetraose can be synthesized through enzymatic processes involving the transfer of galactose units to a glucose molecule. This process typically involves the use of glycosyltransferases, which catalyze the formation of glycosidic bonds between the monosaccharides .

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of plant tissues rich in raffinose family oligosaccharides. The process involves the hydrolysis of plant materials, followed by chromatographic separation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Verbascotetraose primarily undergoes hydrolysis reactions, where the glycosidic bonds between the monosaccharides are cleaved by enzymes such as α-galactosidase. This reaction results in the formation of simpler sugars like galactose and glucose .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out under mild acidic or enzymatic conditions. Enzymes like α-galactosidase are commonly used to catalyze the reaction .

Major Products: The major products formed from the hydrolysis of this compound are galactose and glucose .

Scientific Research Applications

Prebiotic Properties

1. Prebiotic Research:

Verbascotetraose has been extensively studied for its prebiotic properties, which promote the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium. These bacteria play a crucial role in maintaining gut health and enhancing immune function. Research indicates that this compound can selectively stimulate the growth of these beneficial microorganisms, contributing to improved gut microbiota composition .

2. Nutritional Studies:

In nutritional studies, this compound is evaluated for its impact on gut health and overall well-being. It has been shown to enhance the production of short-chain fatty acids during fermentation, which are associated with various health benefits, including anti-inflammatory effects and improved metabolic health .

Industrial Applications

1. Food Industry:

this compound is utilized as a functional ingredient in food products aimed at improving gut health. Its low digestibility makes it suitable for use in low-calorie food formulations and dietary supplements . The compound's ability to modulate gut microbiota can also be leveraged in developing functional foods that promote digestive health.

2. Infant Formula:

Recent studies suggest that non-fructosylated galactooligosaccharides, including this compound, could be beneficial as ingredients in infant formulas. They mimic the prebiotic effects of human milk oligosaccharides, potentially supporting the development of a healthy gut microbiome in infants .

Biochemical Research

1. Model Compound:

this compound serves as a model compound for studying the structure and function of oligosaccharides in plant cell walls. Its unique glycosidic bonds allow researchers to explore the biochemical pathways involved in oligosaccharide synthesis and metabolism .

2. Mechanistic Studies:

Research involving this compound has provided insights into the enzymatic processes by which oligosaccharides are synthesized and degraded. For instance, studies have shown that the hydrolysis of this compound by enzymes like α-galactosidase results in simpler sugars such as galactose and glucose, which can further influence metabolic pathways within gut bacteria .

Data Table: Comparison with Similar Compounds

| Compound | Composition | Prebiotic Effect | Digestibility | Applications |

|---|---|---|---|---|

| This compound | 4 Galactose + 1 Glucose | High | Low | Functional foods, infant formula |

| Raffinose | 1 Galactose + 1 Glucose + 1 Fructose | Moderate | Moderate | Dietary supplements |

| Stachyose | 2 Galactose + 1 Glucose + 1 Fructose | High | Moderate | Prebiotic supplements |

| Verbascose | 4 Galactose + 1 Glucose + 1 Fructose | Very High | High | Functional foods |

Case Studies

Case Study 1: Impact on Gut Microbiota

A study investigated the effects of this compound on gut microbiota composition in rats. The results indicated a significant increase in Bifidobacterium populations upon supplementation with this compound compared to control groups. This suggests its potential as a prebiotic agent that can enhance gut health through modulation of microbial communities .

Case Study 2: Application in Infant Nutrition

Research explored the incorporation of non-fructosylated galactooligosaccharides, including this compound, into infant formulas. The findings demonstrated that these compounds could effectively promote beneficial bacterial growth similar to that observed with breast milk, highlighting their potential role in infant nutrition .

Mechanism of Action

Verbascotetraose exerts its effects primarily through its prebiotic activity. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The fermentation of this compound by these bacteria produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .

Comparison with Similar Compounds

Structural Comparison

Verbascotetraose shares structural similarities with other RFOs but differs in chain length and linkage specificity:

- Verbascose (C₃₀H₅₂O₂₆) : A penta-saccharide with an additional galactose unit compared to this compound. Both compounds are synthesized from stachyose, but this compound lacks the terminal galactose present in verbascose .

- Ajugose : A hexa-saccharide with α(1→6) and β(1→2) linkages. Unlike this compound, ajugose contains a β-linked galactose, which confers distinct solubility and enzymatic resistance properties .

- Stachyose (C₂₄H₄₂O₂₁) : A tetra-saccharide like this compound but with a sucrose core and α(1→6) galactose extensions. Stachyose is more susceptible to hydrolysis by α-galactosidases due to its simpler structure .

Table 1: Structural Comparison of this compound and Related Oligosaccharides

| Compound | Monomer Units | Glycosidic Linkages | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| This compound | 4 (Gal, Glc) | α(1→6) Gal-Gal-Gal-Glc | C₂₄H₄₂O₂₁ | Terminal glucose unit |

| Verbascose | 5 (Gal, Glc) | α(1→6) Gal-Gal-Gal-Gal-Glc | C₃₀H₅₂O₂₆ | Additional galactose unit |

| Ajugose | 6 (Gal, Glc) | α(1→6), β(1→2) Gal linkages | C₃₆H₆₂O₃₁ | β-linked galactose |

| Stachyose | 4 (Gal, Glc) | α(1→6) Gal-Gal-Sucrose | C₂₄H₄₂O₂₁ | Sucrose core with α-galactose extensions |

Functional and Hydrolytic Behavior

Hydrolysis Resistance

This compound exhibits intermediate resistance to enzymatic hydrolysis compared to other RFOs:

- In rat intestinal extracts, this compound showed 40–50% hydrolysis, whereas melibiose (Gal-α(1→6)-Glc) was hydrolyzed at 67.7% under the same conditions. This highlights the influence of terminal glucose vs. galactose on enzyme specificity .

- α-GOS (galactooligosaccharides) from pea, despite having a lower molecular weight, underwent 61.2% hydrolysis, suggesting that branching complexity (as in this compound) may reduce digestibility .

Table 2: Hydrolysis Rates of Oligosaccharides in Intestinal Extracts

| Compound | Hydrolysis Rate (%) | Key Linkage | Reference |

|---|---|---|---|

| This compound | 40–50 | Gal-α(1→6)-Gal | |

| Melibiose | 67.7 | Gal-α(1→6)-Glc | |

| α-GOS (Pea) | 61.2 | Mixed α/β linkages | |

| Stachyose | 75–85 | Gal-α(1→6)-Sucrose |

Prebiotic Potential

- This compound’s partial resistance to digestion allows it to selectively stimulate Bifidobacteria and Lactobacillus in the colon, similar to fructooligosaccharides (FOS) but with lower gas production .

- In contrast, stachyose and raffinose are more fermentable, leading to higher flatulence in humans, which limits their use in functional foods .

Analytical Differentiation

Distinguishing this compound from structurally similar compounds requires advanced techniques:

- NMR Spectroscopy: Differentiation via anomeric proton signals (δ 4.8–5.2 ppm for α-linkages) and cross-peak patterns in 2D-COSY spectra .

- Enzymatic Profiling : Use of α-galactosidase from Aspergillus niger hydrolyzes stachyose and verbascose but leaves this compound partially intact due to its elongated chain .

Research Implications and Gaps

Further research is needed to:

Elucidate its fermentation kinetics in human gut models.

Optimize extraction protocols from plant sources .

Explore synergistic effects with other prebiotics like inulin .

Biological Activity

Verbascotetraose is a bioactive compound primarily derived from various species of the genus Verbascum, known for its diverse medicinal properties. This article explores the biological activities associated with this compound, focusing on its antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. The findings are supported by data tables and case studies from recent research.

Chemical Profile

This compound is classified as a glycoside, specifically a type of verbascoside, which is a phenolic compound. Its structure contributes to its biological activities, particularly through its ability to scavenge free radicals and modulate various biochemical pathways.

1. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that this compound exhibits significant antioxidant activity through various mechanisms:

- DPPH Radical Scavenging : The IC50 value for this compound in DPPH radical scavenging assays was found to be 2.50 µM, indicating strong free radical scavenging ability compared to ascorbic acid (43.72 µM) .

- Nitric Oxide Inhibition : this compound demonstrated moderate inhibition of nitric oxide production with an IC50 of 382.01 µM, which is less effective than ascorbic acid (143.94 µM) .

| Sample | DPPH IC50 (µM) | NO IC50 (µM) |

|---|---|---|

| This compound | 2.50 ± 0.02 | 382.01 ± 4.15 |

| Ascorbic Acid | 43.72 ± 1.12 | 143.94 ± 3.30 |

2. Anticancer Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer) and PBMC (peripheral blood mononuclear cells).

- Results : this compound showed no significant cytotoxicity at concentrations below 640 µM, indicating a potential for therapeutic use without harmful side effects .

3. Anti-inflammatory Properties

This compound has been linked to anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and activator protein-1 (AP-1). This suggests a mechanism by which it can downregulate inflammatory responses during infections .

4. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of extracts containing this compound:

- Minimum Inhibitory Concentration (MIC) : Extracts from Verbascum speciosum showed significant antibacterial activity against various pathogens, suggesting that this compound may contribute to these effects .

Case Studies

Several studies have provided insights into the pharmacological potential of this compound:

- A study published in Frontiers in Pharmacology reported that extracts rich in verbascoside exhibited strong antioxidant and enzyme inhibitory activities, suggesting that these compounds could be harnessed for therapeutic applications against oxidative stress-related diseases .

- Another investigation focused on the antibacterial properties of Verbascum extracts, revealing that verbascoside derivatives effectively inhibited bacterial growth, supporting its traditional use in herbal medicine .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Verbascotetraose from natural sources?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., size-exclusion or reverse-phase HPLC). Key considerations include optimizing solvent polarity to preserve structural integrity and using pre-purification steps like centrifugation to remove debris. Reproducibility requires detailed documentation of solvent ratios, temperature, and flow rates .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for resolving saccharide linkages, while Mass Spectrometry (MS) confirms molecular weight and purity. X-ray crystallography may be used if crystallizable. Cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis .

Q. How can researchers identify literature gaps in this compound studies?

- Answer : Conduct systematic reviews using frameworks like PICO (Population: this compound; Intervention: synthesis/analysis methods; Comparison: existing vs. novel approaches; Outcomes: structural/functional insights). Tools like PRISMA flow diagrams help track search results and identify understudied areas, such as metabolic pathways or ecological roles .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the enzymatic synthesis of this compound?

- Answer : Use a factorial design to test variables (enzyme concentration, pH, temperature). Include negative controls (enzyme-free reactions) and quantify products via HPLC. Optimize using response surface methodology (RSM) to model interactions between variables. Ensure replication to account for biological variability .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound?

- Answer : Perform meta-analyses to assess heterogeneity across studies. If inconsistencies persist, conduct replication studies under standardized conditions (e.g., cell lines, dosage ranges). Use statistical tools like sensitivity analysis to identify confounding variables (e.g., impurity profiles in samples) .

Q. How can researchers validate hypothesized glycosidic bond configurations in this compound?

- Answer : Combine enzymatic hydrolysis (e.g., using specific glycosidases) with tandem MS/MS to fragment the molecule and compare results to synthetic standards. Molecular dynamics simulations may predict stable conformations, which can be tested via NMR relaxation experiments .

Q. What frameworks guide the integration of multi-omics data to study this compound’s role in plant-microbe interactions?

- Answer : Apply systems biology approaches: transcriptomics (RNA-seq) to identify biosynthesis genes, metabolomics (LC-MS) to track this compound levels, and microbiomics (16S sequencing) to correlate with microbial community shifts. Use pathway enrichment tools (e.g., KEGG) to map interactions .

Q. Methodological Considerations

Q. How should researchers address challenges in quantifying this compound in complex matrices?

- Answer : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards (e.g., ¹³C-Verbascotetraose) to correct for matrix effects. Perform spike-and-recovery experiments to assess extraction efficiency across different sample types (e.g., plant tissues, microbial cultures) .

Q. What criteria determine the selection of in vitro vs. in vivo models for studying this compound bioactivity?

- Answer : Use in vitro models (cell lines, enzyme assays) for mechanistic studies (e.g., receptor binding). Transition to in vivo models (e.g., murine systems) only after establishing dose-response relationships and bioavailability in simulated gut environments .

Q. How can computational tools enhance the prediction of this compound’s physicochemical properties?

- Answer : Employ quantum mechanical calculations (DFT) for electronic structure analysis and machine learning models trained on saccharide databases to predict solubility, stability, and interaction potentials. Validate predictions with experimental data from differential scanning calorimetry (DSC) .

Properties

Molecular Formula |

C24H42O21 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(27)11(29)12(30)7(28)3-40-22-20(38)17(35)14(32)9(44-22)5-42-24-21(39)18(36)15(33)10(45-24)4-41-23-19(37)16(34)13(31)8(2-26)43-23/h1,6-24,26-39H,2-5H2 |

InChI Key |

FSJSODMMIYGSTK-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.